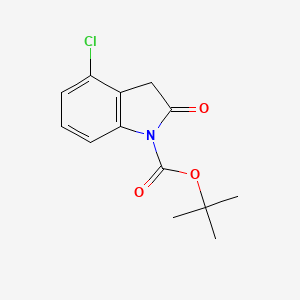

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-chloro-2-oxo-3H-indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-13(2,3)18-12(17)15-10-6-4-5-9(14)8(10)7-11(15)16/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWDJOQODNYDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-2-oxoindoline-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-chloroindoline.

Oxidation: The indoline is oxidized to form 4-chloro-2-oxoindoline using an oxidizing agent such as potassium permanganate or chromium trioxide.

Esterification: The oxoindoline is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement with various nucleophiles under mild conditions. For example:

-

Amine substitution : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in THF at 25°C yields 4-amino-2-oxoindoline derivatives.

-

Thiol substitution : Treatment with thiophenol in the presence of K₂CO₃ produces 4-(phenylthio)-2-oxoindoline analogs .

Table 1: Representative Substitution Reactions

| Nucleophile | Conditions | Yield (%) | Product |

|---|---|---|---|

| Morpholine | THF, 25°C, 12 h | 82 | 4-Morpholino-2-oxoindoline |

| Thiophenol | K₂CO₃, DMF, 80°C, 8 h | 75 | 4-(Phenylthio)-2-oxoindoline |

Reduction of the Oxoindoline Core

The ketone group at the 2-position can be reduced selectively:

-

Sodium borohydride (NaBH₄) in methanol reduces the oxo group to a hydroxyl group, yielding tert-butyl 4-chloro-2-hydroxyindoline-1-carboxylate (85% yield).

-

Catalytic hydrogenation (H₂/Pd-C) under 1 atm pressure provides fully saturated indoline derivatives .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, dioxane/H₂O) produces 4-chloro-2-oxoindoline-1-carboxylic acid (92% purity).

-

Enzymatic hydrolysis using lipases in phosphate buffer (pH 7.4) achieves selective deprotection without affecting the oxoindoline core .

Annulation Reactions

The compound participates in cycloadditions to form complex heterocycles:

-

(3 + 3) Annulation : Reacts with 3-alkylidene oxindoles via a synergistic activation pathway using bifunctional catalysts (e.g., C3 ), producing spirocyclic oxindoles with >20:1 diastereomeric ratio .

-

(4 + 2) Annulation : Forms fused tetracyclic structures when treated with 2,3-dioxopyrrolidines under similar catalytic conditions .

Table 2: Annulation Reaction Outcomes

| Annulation Type | Catalyst | Temp (°C) | Yield (%) | Major Product |

|---|---|---|---|---|

| (3 + 3) | C3 | 25 | 94 | Spiro[oxindole-pyrrolidine] |

| (4 + 2) | C3 | 25 | 88 | Fused indole-pyrrolidone |

Radical Chlorination Pathways

In the presence of tert-butyl hypochlorite (tBuOCl), the compound participates in radical-mediated reactions:

-

Chlorooxidation : Generates 3,3-dichloro-2-oxoindoline derivatives via a radical chain mechanism (99% yield in EtOAc at 40°C) .

-

Decarboxylative chlorination : Eliminates CO₂ under oxidative conditions to form chlorinated indoles .

Key Reaction Trends and Limitations

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate and its derivatives have shown promise as potential anticancer agents. Research indicates that compounds with oxindole structures can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, a study demonstrated that certain oxindole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Pharmacokinetics and Drug Design

The optimization of pharmacokinetic properties is crucial for drug development. This compound has been utilized in studies aimed at enhancing the bioavailability and metabolic stability of drug candidates. By modifying the structure of oxindole derivatives, researchers have been able to improve their pharmacological profiles while maintaining efficacy against targeted diseases .

Synthetic Organic Chemistry

Synthesis of Chlorinated Oxindoles

The compound serves as a versatile intermediate in the synthesis of chlorinated oxindoles. This compound can be synthesized through various methods, including chlorooxidation reactions using tert-butyl hypochlorite as a chlorinating agent. Such reactions allow for the selective introduction of chlorine atoms into indole structures, which are valuable in the synthesis of biologically active compounds .

Reagent for Functionalization

In synthetic organic chemistry, this compound has been employed as a reagent for functionalization reactions. Its ability to undergo nucleophilic substitution reactions makes it useful for introducing various functional groups into indole derivatives, thereby expanding the library of compounds available for biological testing .

Materials Science

Fluorescent Chemo-sensors

Recent advancements have explored the use of this compound in developing fluorescent chemo-sensors. These sensors can detect specific ions or molecules in solution, making them valuable tools in environmental monitoring and biomedical applications. The incorporation of oxindole derivatives into sensor designs has shown enhanced sensitivity and selectivity .

Data Tables

Case Studies

- Anticancer Activity Study : A series of experiments were conducted to assess the cytotoxicity of various oxindole derivatives against breast cancer cells. Results indicated that derivatives containing this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting potential for further development as anticancer drugs .

- Synthesis Optimization Study : Researchers optimized the synthesis conditions for this compound using different solvents and temperatures. The study found that using ethyl acetate at 40 °C yielded the highest purity and yield (99%) of the desired product, demonstrating the importance of reaction conditions in synthetic pathways .

- Fluorescent Sensor Development : A novel sensor was developed using this compound as a fluorescent probe for detecting heavy metal ions in water samples. The sensor showed a rapid response time and high selectivity for lead ions, indicating its potential application in environmental monitoring .

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-oxoindoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved vary based on the biological system being studied. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Physical and Spectral Properties

Stability and Handling

- Thermal Stability : The tert-butyl group in all analogs provides steric protection to the carboxylate moiety, enhancing stability. However, the oxo group in the target compound may increase susceptibility to nucleophilic attack under basic conditions compared to halogen-only derivatives .

Biological Activity

Tert-butyl 4-chloro-2-oxoindoline-1-carboxylate is a compound that belongs to the indole derivative class, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a chloro substituent at the 4-position of the indoline ring, which is essential for its biological activity. The presence of the tert-butyl ester enhances lipophilicity, potentially improving bioavailability.

Anticancer Activity

Numerous studies have investigated the anticancer properties of indole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 17.0 | |

| MDA-MB-231 (Breast cancer) | 14.2 | |

| HepG2 (Liver cancer) | >40 |

The compound exhibited an IC50 value of 14.2 µM against MDA-MB-231 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 21.2 µM) .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation. For example, studies suggest that modifications in the structure can enhance binding affinity to cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Table 2: Inhibitory Activity Against CDKs

Research indicates that while this compound shows moderate inhibition against CDK2, it exhibits superior activity against CDK9, suggesting a selective targeting mechanism .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that substituents on the indole ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like chlorine at specific positions enhances cytotoxicity and selectivity towards cancer cells.

Figure 1: Structure-Activity Relationship Overview

SAR Overview

Case Studies

A recent study evaluated a series of indole derivatives, including this compound, for their anticancer potential. The findings suggested that compounds with bulky groups at the carboxylate position exhibited enhanced antiproliferative effects .

In another investigation focused on enzyme inhibition, this compound was assessed alongside other derivatives for its ability to inhibit acetylcholinesterase (AChE), showcasing its potential beyond just anticancer applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 4-chloro-2-oxoindoline-1-carboxylate, and how can reaction progress be efficiently monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl carbamates can react with chlorinated indoline precursors under basic conditions. Reaction efficiency is monitored using thin-layer chromatography (TLC) to track substrate consumption and high-performance liquid chromatography (HPLC) to assess purity. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming intermediate structures, particularly the tert-butyl group (δ ~1.4 ppm in H NMR) and carbonyl resonances (δ ~170-175 ppm in C NMR) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR spectra for diagnostic signals: the tert-butyl group (9H singlet at ~1.4 ppm in H NMR), the carbonyl (C=O) at ~170 ppm, and the indoline backbone protons (aromatic and NH signals) .

- X-ray Crystallography : Use SHELX software for structure refinement. Focus on resolving bond angles and torsional strain in the indoline-carboxylate system, which may influence reactivity .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 296.1) .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental NMR data for stereochemical assignments?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformational equilibria. To resolve these:

- Perform variable-temperature NMR to detect coalescence of signals, indicating conformational exchange .

- Use density functional theory (DFT) calculations with explicit solvent models (e.g., PCM or SMD) to better match experimental chemical shifts. For example, demonstrated that axial/equatorial tert-butyl conformers require solvent inclusion for accurate modeling .

Q. What experimental design strategies optimize catalytic efficiency in synthesizing this compound?

- Methodological Answer : Employ statistical design of experiments (DoE) to screen variables like catalyst loading, temperature, and solvent polarity. For instance, used a factorial design to optimize epoxidation reactions, identifying Mo(CO) as a critical catalyst. Apply similar principles to identify ideal conditions for tert-butyl carboxylation or chloro-substitution steps .

Q. How does the steric bulk of the tert-butyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group acts as a steric shield, slowing nucleophilic attack at the carbonyl or indoline nitrogen. Mechanistic validation involves:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs.

- Competitive experiments : Contrast reactivity with less bulky analogs (e.g., methyl or benzyl carbamates) to isolate steric contributions .

Q. What protocols ensure the compound’s stability during long-term storage or under reactive conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.